molecular formula C7H14N4S2 B1309791 5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 111461-32-6

5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B1309791
CAS No.: 111461-32-6
M. Wt: 218.3 g/mol
InChI Key: RROQWVYFDYMUJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of appropriate thiadiazole derivatives with dimethylamino-propylsulfanyl groups under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine include other thiadiazole derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of the dimethylamino-propylsulfanyl group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .

Properties

IUPAC Name

5-[3-(dimethylamino)propylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S2/c1-11(2)4-3-5-12-7-10-9-6(8)13-7/h3-5H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROQWVYFDYMUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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